molecular formula C18H15FN4OS B12006182 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 677305-82-7

3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12006182
CAS No.: 677305-82-7
M. Wt: 354.4 g/mol
InChI Key: QJLOLJHHESSHRI-HOGMWEGNSA-N
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Description

3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a fluorinated aromatic compound and a suitable catalyst.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced through an allylidene intermediate, which is then coupled with the triazole ring under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalyst Selection: Using efficient catalysts to facilitate the substitution and coupling reactions.

    Reaction Temperature and Pressure: Controlling the temperature and pressure to ensure optimal reaction rates.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(2-Bromophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity compared to its chloro and bromo analogs.
  • Methoxy Group : The methoxy group contributes to the compound’s solubility and reactivity, making it a versatile intermediate in chemical synthesis.

This detailed article provides a comprehensive overview of 3-(2-Fluorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

677305-82-7

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15FN4OS/c1-24-16-11-5-2-7-13(16)8-6-12-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-12H,1H3,(H,22,25)/b8-6+,20-12+

InChI Key

QJLOLJHHESSHRI-HOGMWEGNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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